

An In-depth Technical Guide to 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

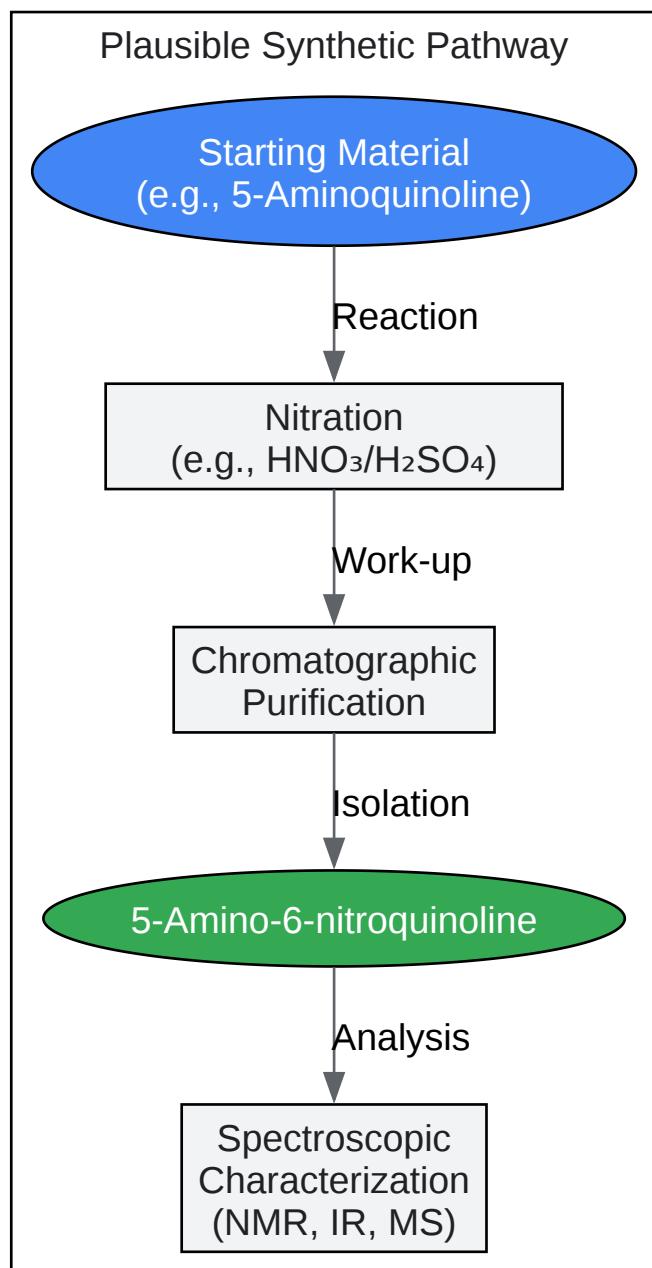
Compound Name: 5-Amino-6-nitroquinoline

Cat. No.: B123580

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Amino-6-nitroquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, potential synthetic routes, and applications, with a focus on data relevant to research and development.


Core Chemical and Physical Properties

5-Amino-6-nitroquinoline is a quinoline derivative characterized by the presence of both an amino and a nitro functional group. These substituents significantly influence its electronic properties, reactivity, and potential biological activity. Its core identifiers and physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ N ₃ O ₂	[1] [2]
Molecular Weight	189.17 g/mol	[1] [2]
CAS Number	35975-00-9	[1]
IUPAC Name	6-nitroquinolin-5-amine	[1]
Physical Form	Powder	
Melting Point	272-273 °C (decomposes)	
LogP (Octanol/Water)	1.725 (Calculated)	[3]
Water Solubility (log ₁₀ WS)	-3.33 (Calculated)	[3]
Enthalpy of Sublimation (Δ _{subH°})	136.40 ± 0.80 kJ/mol	[3]
SMILES String	Nc1c(ccc2ncccc12)--INVALID- LINK--=O	
InChI Key	TYBYHEXFKFLRFT- UHFFFAOYSA-N	[1]

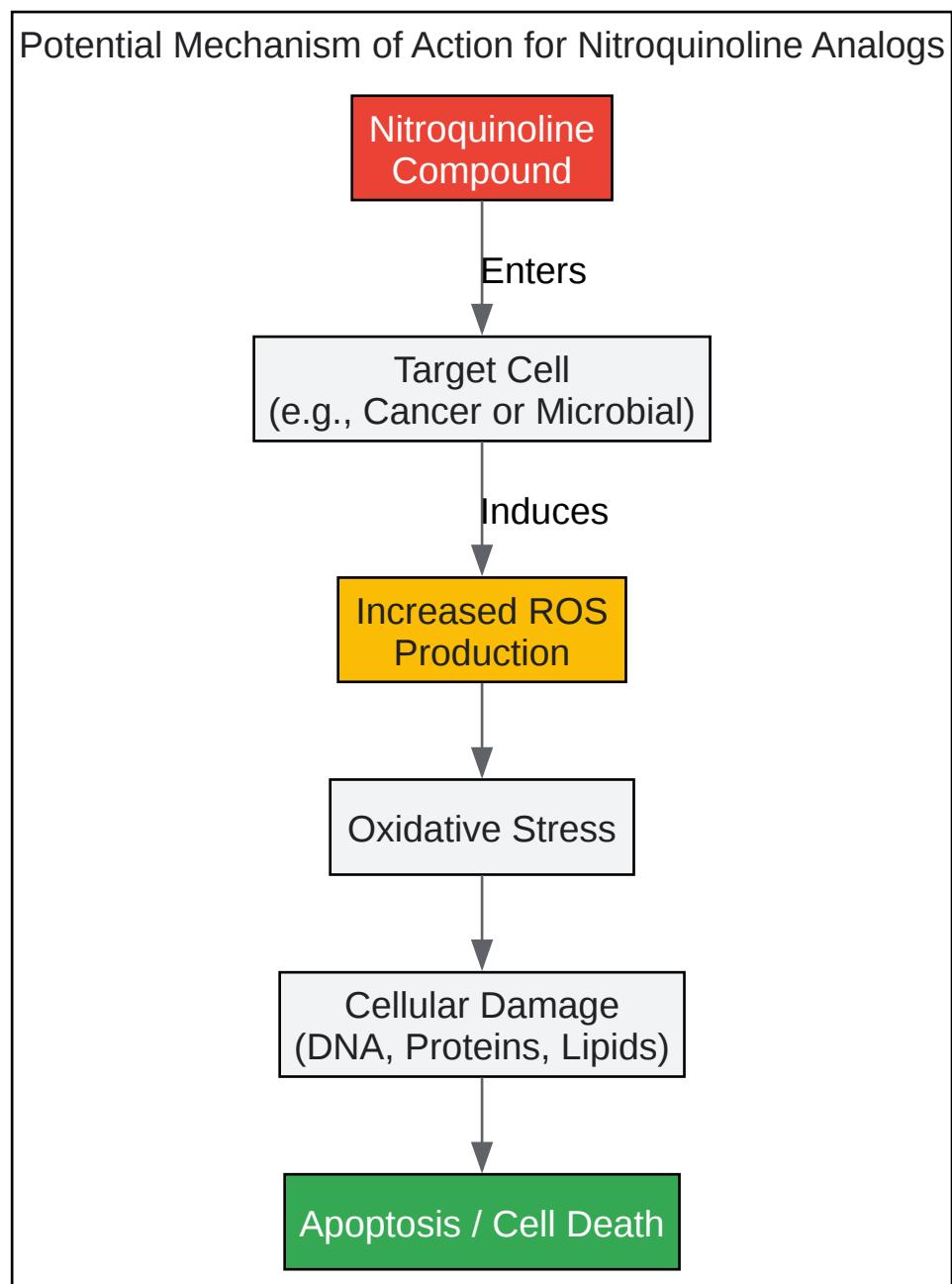
Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established organic chemistry reactions. While specific literature on the high-yield synthesis of **5-Amino-6-nitroquinoline** is not abundant, a logical approach involves the regioselective nitration of 5-aminoquinoline or the amination of a pre-nitrated quinoline. The general workflow for a potential synthesis is outlined below.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis of **5-Amino-6-nitroquinoline**.

Characterization of the final product would involve standard analytical techniques.


Electrochemical reduction of **5-amino-6-nitroquinoline** has been investigated using methods like differential pulse voltammetry and HPLC with electrochemical detection[4]. Spectroscopic data, including IR and mass spectra, are available through resources like the NIST Chemistry WebBook[1].

Applications in Research and Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, forming the core of numerous approved drugs^[5]. Quinoline derivatives, in particular, have demonstrated a wide range of biological activities. For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) is noted for its anti-cancer and antimicrobial properties, which are partly attributed to the generation of intracellular reactive oxygen species (ROS)^[6] [7].

5-Amino-6-nitroquinoline serves as a valuable building block in organic synthesis. It has been utilized in the preparation of various imidazoquinoline derivatives, a class of compounds known for their immunomodulatory and antiviral activities. The presence of the nitro group, a known pharmacophore in certain contexts, combined with the quinoline scaffold, suggests potential for its derivatives in drug discovery programs targeting infectious diseases or cancer.

The proposed mechanism for related nitro-containing compounds often involves the induction of oxidative stress, leading to cellular damage and apoptosis in target cells.

[Click to download full resolution via product page](#)

Hypothesized pathway for nitroquinoline-induced cell death.

Experimental Protocols

This protocol is a generalized procedure for the nitration of an aromatic amine, which should be adapted and optimized for the specific synthesis of **5-Amino-6-nitroquinoline**.

- Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the starting material (e.g., 5-aminoquinoline) in concentrated sulfuric acid at 0-5 °C.
- Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
- Reaction: Allow the mixture to stir at a controlled temperature for a specified duration (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
- Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
- Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired **5-amino-6-nitroquinoline** isomer.

This protocol outlines a general approach for studying the electrochemical properties of **5-Amino-6-nitroquinoline**, as has been previously reported[4].

- Electrode Preparation: Prepare a carbon paste electrode by thoroughly mixing graphite powder with a pasting liquid (e.g., mineral oil).
- Electrolyte Solution: Prepare a stock solution of **5-Amino-6-nitroquinoline** in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in a supporting electrolyte buffer (e.g., phosphate buffer at a specific pH).
- Voltammetric Measurement: Transfer the electrolyte solution to an electrochemical cell equipped with the carbon paste working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
- Data Acquisition: Record the voltammograms (e.g., differential pulse voltammetry) by scanning the potential over a defined range.

- **Analysis:** Analyze the resulting voltammograms to determine the peak potentials and currents, which provide information about the reduction/oxidation behavior of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-6-nitroquinoline [webbook.nist.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 5-Amino-6-nitroquinoline (CAS 35975-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 5-氨基-6-硝基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Amino-6-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123580#5-amino-6-nitroquinoline-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com